molecular formula C9H9N3S B6161619 N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine CAS No. 56541-06-1

N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine

Cat. No. B6161619
CAS RN: 56541-06-1
M. Wt: 191.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine, commonly referred to as MTPA, is a synthetic compound with a wide range of applications in scientific research. It is a member of the thiazole family, which are heterocyclic aromatic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. MTPA is an important compound in the field of organic chemistry and has been used in numerous studies in biochemistry, pharmacology, and materials science.

Scientific Research Applications

MTPA has been used in a wide range of scientific research applications, including the study of enzyme inhibition, drug metabolism, and the synthesis of novel materials. In enzyme inhibition studies, MTPA has been used to study the inhibition of enzymes such as cytochrome P450 and monoamine oxidase. In drug metabolism studies, MTPA has been used to study the metabolism of drugs such as ibuprofen, phenytoin, and warfarin. In the synthesis of novel materials, MTPA has been used to synthesize polymers, nanomaterials, and other materials with potential applications in medicine, electronics, and other fields.

Mechanism of Action

MTPA is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 and monoamine oxidase. Inhibition of these enzymes can lead to an increase in the concentration of the drug in the body, which can lead to an increase in the therapeutic effects of the drug.
Biochemical and Physiological Effects
MTPA has been shown to have a variety of biochemical and physiological effects. In animal studies, MTPA has been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. In humans, MTPA has been shown to have anti-inflammatory and antioxidant effects, as well as the potential to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

The use of MTPA in laboratory experiments has several advantages and limitations. One advantage is that MTPA is a relatively inexpensive compound, making it a cost-effective option for laboratory experiments. Another advantage is that MTPA is a relatively stable compound, making it suitable for long-term storage.
A limitation of the use of MTPA in laboratory experiments is that it is not soluble in water, making it difficult to use in aqueous solutions. Another limitation is that MTPA is a relatively reactive compound, making it difficult to handle and store.

Future Directions

The potential applications of MTPA in scientific research are vast, and there are numerous future directions that could be explored. One potential direction is the development of MTPA-based materials for use in drug delivery systems. Another potential direction is the use of MTPA in the synthesis of novel polymers and nanomaterials for use in medicine and electronics. Additionally, the use of MTPA in the study of enzyme inhibition, drug metabolism, and other biochemical processes could be further explored. Finally, the potential therapeutic effects of MTPA, such as its anti-inflammatory, antioxidant, and anti-cancer effects, could be further investigated.

Synthesis Methods

MTPA can be synthesized using a variety of methods, including the Leuckart reaction, the Vilsmeier-Haack reaction, and the Fischer-Speier synthesis. The Leuckart reaction is a two-step process that involves the reaction of an aldehyde or ketone with hydrazine to form a hydrazone, followed by the reaction of the hydrazone with an amine to form the desired product. The Vilsmeier-Haack reaction is a one-step process that involves the reaction of an aldehyde or ketone with an amine in the presence of phosphorus oxychloride to form the desired product. The Fischer-Speier synthesis is a two-step process that involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst to form an imine, followed by the reaction of the imine with an amine to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine involves the reaction of 3-amino-pyridine with 2-bromo-1-methylthiazole, followed by reduction and N-methylation.", "Starting Materials": [ "3-amino-pyridine", "2-bromo-1-methylthiazole", "Sodium borohydride", "Methyl iodide", "Acetic acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: 3-amino-pyridine is reacted with 2-bromo-1-methylthiazole in acetic acid and diethyl ether to form N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine.", "Step 2: The product from step 1 is then reduced using sodium borohydride in water to form the corresponding amine.", "Step 3: The amine from step 2 is then N-methylated using methyl iodide in acetic acid and diethyl ether to form the final product, N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine." ] }

CAS RN

56541-06-1

Molecular Formula

C9H9N3S

Molecular Weight

191.3

Purity

95

Origin of Product

United States

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